

O-Desmethylnaproxen: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *O-Desmethylnaproxen*

Cat. No.: *B024069*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **O-Desmethylnaproxen**, the principal Phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. This document covers its chemical properties, metabolic pathways, and methodologies for its synthesis and analysis, presenting key data in a structured format for ease of reference.

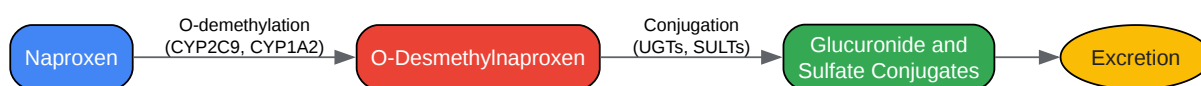
Core Compound Data

O-Desmethylnaproxen, also known as 6-**O-desmethylnaproxen**, is the demethylated metabolite of naproxen.^[1] It is formed in the liver and is a key component in the pharmacokinetic profile of naproxen.^[2]

Property	Value	Reference
CAS Number	52079-10-4 ((S)-enantiomer)	[3]
	123050-98-6 ((R)-enantiomer)	[4]
Molecular Formula	C ₁₃ H ₁₂ O ₃	[1]
Molecular Weight	216.23 g/mol	[1]
IUPAC Name	(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid	[1]
Synonyms	6-O-Desmethylnaproxen, (S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid	[3]

Metabolic Pathway of Naproxen to O-Desmethylnaproxen

Naproxen undergoes extensive hepatic metabolism. The primary metabolic pathway involves O-demethylation to form **O-Desmethylnaproxen**. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C9 and CYP1A2.[3][5] Following its formation, **O-Desmethylnaproxen** is further metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[2][6]



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Caption: Metabolic pathway of Naproxen.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **O-Desmethylnaproxen**, compiled from cited research.

Synthesis of O-Desmethylnaproxen

A common method for the synthesis of **O-Desmethylnaproxen** involves the demethylation of S-naproxen.[2]

Materials:

- S-naproxen
- Hydrobromic acid (30%)
- Acetic acid
- Water
- Ice
- Heptane
- Ethyl acetate

Procedure:

- A mixture of S-naproxen (10.6 mmol), hydrobromic acid (30%), acetic acid, and water is prepared.
- The reaction mixture is heated at 105°C for 5 hours.
- The mixture is then poured onto 50 g of ice-water, leading to the precipitation of the crude product.
- The precipitate is filtered off.
- The crude product is purified using flash column chromatography with a mobile phase of heptane:ethyl acetate (1:1).
- The pure fractions are collected and recrystallized from heptane:ethyl acetate (1:5) to yield pure **O-Desmethylnaproxen**.

Analytical Determination of O-Desmethylnaproxen in Biological Samples

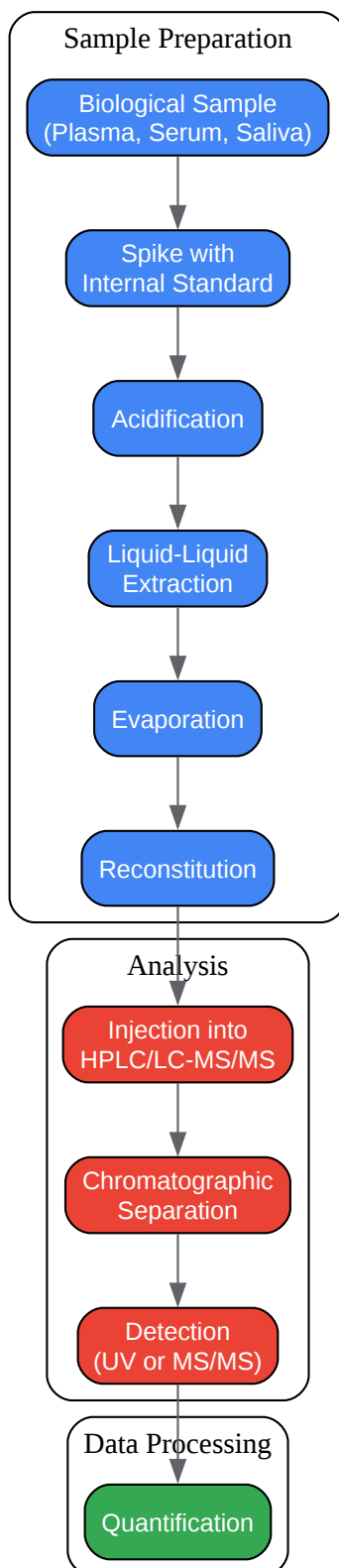
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for the simultaneous quantification of naproxen and **O-Desmethylnaproxen** in biological matrices such as plasma, serum, and saliva.^{[7][8][9]}

Sample Preparation (Plasma/Serum):

- To a 0.5 ml plasma or serum sample, add an internal standard (e.g., p-chlorowarfarin).
- Acidify the plasma sample.
- Extract the analytes with ethyl acetate for the simultaneous assay of naproxen and **O-Desmethylnaproxen**.
- Evaporate the organic solvent.
- Reconstitute the residue in acetonitrile.
- Inject the sample into the HPLC or LC-MS/MS system.

Chromatographic Conditions (Example HPLC method):^[7]

- Column: Reverse-phase column
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.5% triethylamine buffer, pH adjusted to 3.5 with orthophosphoric acid) in a 50:50 (v/v) ratio.^[10]
- Flow Rate: 1 mL/min^[10]
- Detection: UV absorbance at 230 nm^[10]



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Caption: Analytical workflow for **O-Desmethylnaproxen**.

Biological Activity

O-Desmethylnaproxen exhibits significantly less anti-inflammatory activity compared to its parent compound, naproxen, with less than 1% of its potency.[2] Studies have also investigated its cytotoxic effects, with one study showing that a high concentration of **O-Desmethylnaproxen** (0.7 µg/mL) resulted in a 50% inhibition of cell viability in mouse connective tissue fibroblast cells.[11]

Summary

This technical guide provides essential information on **O-Desmethylnaproxen** for researchers and professionals in drug development. The data presented, from its fundamental chemical properties to detailed experimental protocols, serves as a valuable resource for studies involving naproxen metabolism and analysis. The provided diagrams offer a clear visualization of the metabolic pathway and a standard analytical workflow.

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